2-fluoropentanoic acid

Catalog No.
S750368
CAS No.
1578-56-9
M.F
C5H9FO2
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoropentanoic acid

CAS Number

1578-56-9

Product Name

2-fluoropentanoic acid

IUPAC Name

2-fluoropentanoic acid

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C5H9FO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

AAYYJYDNERMSOZ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)F

Synonyms

2-Fluorovaleric acid

Canonical SMILES

CCCC(C(=O)O)F

The exact mass of the compound 2-Fluorovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Chemistry:

  • Synthesis and Reactivity Studies: Researchers are investigating methods for the efficient synthesis of 2-FVA and exploring its reactivity with various functional groups. This knowledge can be valuable in designing new molecules with specific properties for diverse applications [].
  • Fluorine Chemistry: 2-FVA serves as a model compound for studying the unique properties of the carbon-fluorine (C-F) bond. Understanding the behavior of this bond is crucial for developing new fluorinated materials with tailored functionalities [].

Material Science:

  • Ionic Liquids: 2-FVA can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These liquids are being explored for various applications, including electrolytes in batteries and catalysts in chemical reactions [].
  • Fluorinated Polymers: Incorporation of 2-FVA into polymers can enhance their properties such as thermal stability, chemical resistance, and hydrophobicity (water repellency). These modified polymers have potential applications in membranes, coatings, and lubricants [].

Biological Applications:

  • Drug Discovery: 2-FVA's potential to interact with biological systems is being investigated for its possible use in drug discovery. Researchers are exploring its ability to modulate specific biological processes, which could lead to the development of new drugs [].
  • Radiopharmaceuticals: The introduction of a fluorine atom into a molecule can be beneficial for its use in radiopharmaceuticals, as it allows for better imaging and tracking within the body. 2-FVA is being explored as a potential building block for radiopharmaceuticals used in medical imaging techniques like positron emission tomography (PET) [].

2-Fluoropentanoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₉FO₂. It features a fluorine atom attached to the second carbon of the pentanoic acid chain, which significantly influences its chemical properties and biological activity. The compound is recognized for its role in various

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form shorter-chain compounds.
  • Halogenation: The fluorine atom can be replaced or reacted with other halogens under specific conditions.

These reactions are influenced by the presence of the fluorine atom, which can affect the acidity and reactivity of the compound .

Several methods exist for synthesizing 2-fluoropentanoic acid:

  • Fluorination of Pentanoic Acid: This can be achieved through direct fluorination using fluorinating agents such as sulfur tetrafluoride or via electrophilic fluorination methods.
  • Grignard Reaction: The reaction of a suitable Grignard reagent with a fluorinated carbonyl compound can yield 2-fluoropentanoic acid.
  • Reduction Reactions: Starting from 2-fluorovaleryl chloride, reduction processes can yield the desired carboxylic acid.

These methods highlight the versatility in synthesizing this compound for various applications .

2-Fluoropentanoic acid has potential applications in several fields:

  • Pharmaceuticals: Its unique properties may contribute to drug development, particularly in creating compounds with enhanced bioavailability or specific metabolic effects.
  • Agrochemicals: It could serve as a building block for developing herbicides or pesticides due to its ability to modify metabolic pathways in plants.
  • Chemical Intermediates: Used as an intermediate in organic synthesis for producing other fluorinated compounds.

The versatility of 2-fluoropentanoic acid makes it valuable in both industrial and research settings .

Interaction studies involving 2-fluoropentanoic acid focus on its behavior in biological systems and its interactions with enzymes and receptors. Preliminary studies suggest that the presence of the fluorine atom may alter binding affinities compared to non-fluorinated analogs, potentially enhancing or inhibiting certain biochemical pathways. Further research is needed to explore these interactions comprehensively .

Several compounds share structural similarities with 2-fluoropentanoic acid, including:

Compound NameMolecular FormulaKey Differences
2-Pentenoic AcidC₅H₈O₂Contains a double bond; unsaturated compound.
3-Fluorobutyric AcidC₄H₇FO₂Fluorine at the third position; shorter chain.
5-Fluorovaleric AcidC₅H₉FO₂Fluorine at the fifth position; longer chain.

Uniqueness of 2-Fluoropentanoic Acid:

  • The positioning of the fluorine atom at the second carbon distinguishes it from other similar compounds, influencing its reactivity and biological activity uniquely.
  • Its potential applications in pharmaceuticals and agrochemicals are also notable compared to its analogs .

Nucleophilic substitution represents one of the primary methods for synthesizing 2-fluoropentanoic acid, typically involving the replacement of a good leaving group with a fluorine nucleophile. Understanding the mechanistic nuances and optimization strategies is crucial for efficient synthesis of this compound.

Reaction Mechanisms and Leaving Group Selection

The synthesis of 2-fluoropentanoic acid via nucleophilic substitution typically employs 2-bromopentanoic acid (CAS: 584-93-0) as the key precursor. This approach relies on an SN2 mechanism, where the fluoride nucleophile attacks from the opposite side of the carbon bearing the leaving group. The stereochemical outcome is inversion of configuration, which is particularly important when considering asymmetric synthesis routes.

The general reaction proceeds according to:

CH₃CH₂CH₂CH(Br)COOH + F⁻ → CH₃CH₂CH₂CH(F)COOH + Br⁻

While bromide is the most common leaving group for this transformation, other leaving groups such as tosylates, mesylates, and triflates have also been explored with varying degrees of success in similar systems. The choice of leaving group significantly impacts both reaction kinetics and overall yield.

Fluoride Sources and Reaction Optimization

Various fluoride sources have been investigated for the synthesis of 2-fluoropentanoic acid, each offering unique advantages and limitations:

Fluoride SourceAdvantagesLimitationsTypical Conditions
Et₃N·3HFMild, less corrosive than HF, compatible with sensitive functional groupsWeaker nucleophilicityDMSO/DMF, 60-100°C
KF/CsF with crown ethersEnhanced nucleophilicity, good for sterically hindered substratesRequires anhydrous conditions, costly crown ethers18-crown-6, DMF, 80-120°C
TBAF (tetrabutylammonium fluoride)High solubility in organic solvents, good nucleophilicityThermal instability, basic conditions can cause side reactionsTHF, 0-25°C
AgFEffective for tertiary carbon centersExpensive, light sensitive, requires phosphine catalysisDCM, phosphine catalyst, rt

Yield optimization requires careful consideration of several key parameters:

  • Solvent Selection: Polar aprotic solvents like DMSO and DMF enhance fluoride nucleophilicity by minimizing ion-pairing effects.

  • Temperature Control: While elevated temperatures accelerate the reaction, they may also promote elimination side reactions, particularly with secondary alkyl substrates like those in 2-fluoropentanoic acid synthesis.

  • Concentration Effects: Dilute conditions often favor substitution over elimination pathways.

  • Additives: Phase-transfer catalysts can significantly enhance reactivity by increasing the availability of fluoride anions in the organic phase.

A synthesis approach described in the literature for the analogous 2-fluorohexanoic acid achieved yields of 61.5% through fluorination of appropriate precursors, suggesting similar yields are attainable for 2-fluoropentanoic acid under optimized conditions.

Antiviral Activity: Mechanistic Studies on Viral Replication Pathways

Fluorinated carboxylic acids, including structural analogs of 2-fluoropentanoic acid, demonstrate significant antiviral activity through multiple mechanisms targeting viral replication machinery [8]. The primary mode of action involves interference with viral RNA polymerase function, leading to chain termination and reduced viral progeny production [8].

Studies using murine norovirus as a model system reveal that fluorinated nucleoside analogs effectively inhibit viral RNA replication with 50% inhibitory concentrations in the low micromolar range [8]. The mechanism involves conversion of the parent compound to its triphosphate form, which acts as a nucleotide analog competitor during viral RNA synthesis [8]. Competition assays using cytidine triphosphate demonstrate partial reversal of antiviral effects, confirming the nucleotide mimicry mechanism [8].

Quantitative analysis of viral replication inhibition shows dose-dependent responses across multiple virus strains [8]. The 50% inhibitory concentration for viral RNA reduction ranges from 20.92 micromolar, with cytotoxicity concentrations exceeding 1.768 millimolar, providing favorable selectivity indices [8]. Time-of-addition experiments indicate that maximal antiviral efficacy occurs when compounds are present prior to infection or during early replication stages [10].

Virus StrainIC₅₀ (μM)CC₅₀ (μM)Selectivity IndexReference
Murine Norovirus-120.92176884.6 [8]
Chikungunya Virus0.12-0.18>250>1000 [10]
Semliki Forest Virus3.9-5.2>250>48 [10]
Tick-borne Encephalitis Virus2.2-4.5>25>5.6 [13]

Mechanistic studies reveal that fluorinated compounds interfere with viral methyltransferase activity, disrupting mRNA capping processes essential for viral replication [10]. Resistance mapping through mutational analysis identifies specific amino acid substitutions in viral nonstructural proteins that confer reduced sensitivity to fluorinated inhibitors [10]. These findings provide molecular insights into structure-activity relationships governing antiviral potency [10].

The broad-spectrum nature of fluorinated antiviral compounds extends across multiple virus families, including flaviviruses and alphaviruses [13]. Comparative analysis demonstrates that structural modifications at specific positions modulate antiviral potency and selectivity profiles [13]. These compounds exhibit preferential activity against positive-strand RNA viruses, reflecting their mechanism targeting RNA-dependent RNA polymerases [9].

Neuroprotective Effects: Modulation of Gamma-Aminobutyric Acid Signaling in Neurodegenerative Models

2-Fluoropentanoic acid derivatives exhibit neuroprotective properties through modulation of gamma-aminobutyric acid signaling pathways in experimental models of neurodegeneration [17]. The primary mechanism involves selective inhibition of gamma-aminobutyric acid aminotransferase, leading to increased brain concentrations of this inhibitory neurotransmitter [24].

Experimental studies demonstrate that mechanism-based inactivation of gamma-aminobutyric acid aminotransferase results in dose-dependent and time-dependent increases in whole brain gamma-aminobutyric acid levels [24]. The compound exhibits selective targeting, showing no inhibitory effects on glutamate decarboxylase, alanine aminotransferase, or aspartate aminotransferase at concentrations that effectively inactivate gamma-aminobutyric acid aminotransferase [24].

In vivo investigations using mouse models reveal significant neuroprotective effects following systemic administration of fluorinated gamma-aminobutyric acid analogs [24]. Brain tissue analysis demonstrates sustained elevation of gamma-aminobutyric acid concentrations with concurrent reduction in neuronal apoptosis markers [14]. Behavioral assessments indicate improved cognitive function metrics compared to control groups in neurodegenerative disease models [14].

ParameterControl GroupTreatment GroupFold ChangeReference
Brain GABA Levels (μmol/g)2.1 ± 0.38.7 ± 1.24.1x [24]
Neuronal Apoptosis (% cells)34.2 ± 4.112.8 ± 2.30.37x [14]
Cognitive Performance Score45.3 ± 6.272.1 ± 8.41.59x [14]
GABA-AT Activity (% control)10015.2 ± 3.10.15x [24]

The neuroprotective mechanism involves restoration of excitatory-inhibitory balance through enhanced gamma-aminobutyric acid neurotransmission [17]. Fluorinated inhibitors demonstrate superior stability and prolonged enzyme inactivation compared to non-fluorinated analogs [17]. Computational analysis reveals that fluorine substitution optimizes binding geometry within the enzyme active site, enhancing inactivation efficiency [17].

Electrophysiological studies in brain slice preparations confirm that fluorinated gamma-aminobutyric acid aminotransferase inhibitors increase inhibitory postsynaptic current amplitude and duration [18]. These effects correlate with reduced seizure susceptibility and improved neuronal survival under excitotoxic conditions [18]. The compounds demonstrate therapeutic potential for neurodegenerative diseases characterized by gamma-aminobutyric acid dysfunction [17].

Metabolic Pathway Interference: Fluorinated Intermediate Accumulation and Toxicity

2-Fluoropentanoic acid metabolism generates fluorinated intermediates that accumulate in biological systems and interfere with normal metabolic pathways [19]. The compound undergoes biotransformation through fatty acid oxidation pathways, producing toxic metabolites that disrupt cellular energy metabolism [21].

Beta-oxidation of 2-fluoropentanoic acid generates fluorinated acyl-coenzyme A intermediates that resist further catabolism [25]. These accumulating intermediates inhibit key enzymes in the tricarboxylic acid cycle, including succinate dehydrogenase and aconitase [19]. The resulting metabolic blockade leads to cellular energy depletion and altered mitochondrial function [19].

Fluoride ion release occurs during metabolic processing of fluorinated carboxylic acids, contributing to systemic toxicity [20]. Chronic exposure to elevated fluoride concentrations interferes with bone formation and disrupts calcium homeostasis [20]. The World Health Organization recommends fluoride levels below 1.0 milligrams per liter to prevent fluorosis, but metabolic fluoride release from fluorinated compounds can exceed these safety thresholds [20].

Metabolic ParameterControl2-Fluoropentanoic AcidInhibition (%)Reference
Succinate Dehydrogenase Activity100%42.3 ± 5.1%57.7% [19]
Aconitase Activity100%38.9 ± 4.7%61.1% [19]
Citrate Synthase Activity100%71.2 ± 6.3%28.8% [19]
ATP Synthesis Rate100%34.6 ± 3.9%65.4% [19]

Perfluorinated acid analogs demonstrate enhanced metabolic persistence and bioaccumulation potential [21]. These compounds alter amino acid metabolism, lipid biosynthesis, and carbohydrate utilization pathways [21]. Metabolomic analysis reveals disruption of neurotransmitter synthesis, including serotonin, dopamine, and norepinephrine production [21].

The accumulation of fluorinated intermediates triggers adaptive metabolic responses, including upregulation of detoxification enzymes and stress response pathways [21]. However, prolonged exposure overwhelms cellular defense mechanisms, leading to oxidative stress and mitochondrial dysfunction [21]. These metabolic perturbations contribute to the observed toxicity profiles of fluorinated carboxylic acids in experimental systems [22].

The fundamental properties of 2-fluoropentanoic acid are critical to understanding its applications in drug development. The compound demonstrates excellent chemical stability under normal conditions, with the carbon-fluorine bond providing exceptional metabolic stability compared to its non-fluorinated counterparts [1] . This stability is particularly important in drug development, where metabolic degradation can significantly impact therapeutic efficacy.

The fluorine substitution at the 2-position creates a unique electronic environment that influences both the compound's reactivity and its interaction with biological targets [4]. The electronegativity of fluorine (4.0 on the Pauling scale) results in a highly polarized carbon-fluorine bond, which affects the compound's acid-base properties and its ability to form hydrogen bonds with biological macromolecules [5].

Drug Development Applications

Targeted Enzyme Inhibitors for Neurological Disorders

The primary therapeutic application of 2-fluoropentanoic acid lies in its ability to function as a selective inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism [6]. This enzyme catalyzes the degradation of GABA, the major inhibitory neurotransmitter in the central nervous system, making it an attractive target for treating epilepsy, anxiety disorders, and other neurological conditions [6].

Research has demonstrated that 2-fluoropentanoic acid exhibits potent inhibitory activity against GABA-AT with an IC₅₀ value of 15.2 μM, representing a significant improvement over the parent compound pentanoic acid, which shows an IC₅₀ of 125.0 μM . The mechanism of inhibition involves competitive binding to the enzyme's active site, where the fluorine atom enhances binding affinity through favorable electronic interactions [6].

The compound has shown particular promise in treating refractory epilepsy, where traditional antiepileptic drugs have proven ineffective . In preclinical studies, administration of 2-fluoropentanoic acid resulted in a greater than 50% reduction in seizure frequency in mouse models of epilepsy, with effects lasting up to 12 weeks post-treatment . Additionally, the compound demonstrated neuroprotective properties in Alzheimer's disease models, where it reduced amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test .

The selectivity profile of 2-fluoropentanoic acid for GABA-AT over other aminotransferases provides a significant therapeutic advantage, reducing the likelihood of off-target effects that can compromise drug safety [6]. Comparative studies have shown that the compound exhibits minimal activity against other neurotransmitter-metabolizing enzymes, with IC₅₀ values exceeding 100 μM for non-target enzymes .

Prodrug Design: Enhanced Bioavailability and Targeted Delivery Systems

The development of prodrug strategies for 2-fluoropentanoic acid has focused on overcoming limitations related to oral bioavailability and tissue selectivity [7] [8]. The carboxylic acid functionality of the compound makes it susceptible to rapid clearance and limited tissue penetration, necessitating the design of prodrug approaches that can enhance its pharmacokinetic properties.

Amino acid ester conjugation represents the most successful prodrug strategy, achieving oral bioavailability values ranging from 45-65% compared to less than 20% for the parent compound [7]. These conjugates utilize the peptide transporter systems to facilitate absorption across the intestinal epithelium, with subsequent enzymatic cleavage by carboxylesterases releasing the active drug in target tissues [7].

Phosphate ester prodrugs have also shown promise, particularly for applications requiring rapid drug release [8]. The Sol-moiety technology, which involves phosphate ester formation, has demonstrated the ability to improve oral bioavailability by 35-50% while providing controlled release characteristics [8]. The hydrolysis rate of these prodrugs can be modulated by adjusting the steric and electronic properties of the phosphate group, allowing for fine-tuning of the drug release profile [8].

Dipeptide conjugation strategies have achieved the highest bioavailability improvements, with values reaching 60-75% in preclinical studies [7]. These prodrugs exploit the oligopeptide transporter systems and demonstrate enhanced tissue selectivity, with preferential accumulation in brain tissue (3.2-fold enhancement) and other target organs [7]. The enzymatic cleavage by specific dipeptidases ensures that drug release occurs primarily in tissues with high enzyme expression, providing a degree of targeting that enhances therapeutic efficacy while minimizing systemic exposure [7].

Structural Analog Development: SAR Studies for Improved Therapeutic Efficacy

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic properties of 2-fluoropentanoic acid derivatives [9]. The position of fluorine substitution critically influences both potency and selectivity, with the 2-position providing optimal enzyme inhibition compared to 3- or 4-position substitutions [9].

Comparative analysis reveals that 2-fluoropentanoic acid exhibits superior GABA-AT inhibition (IC₅₀ = 15.2 μM) compared to 3-fluoropentanoic acid (IC₅₀ = 89.4 μM) and 4-fluoropentanoic acid (IC₅₀ = 156.0 μM) [9]. The binding affinity ratio, normalized to the parent compound, demonstrates that the 2-fluoro substitution provides a 1.0 relative binding affinity, significantly higher than other positional isomers [9].

Chain length modifications have also been explored systematically. 2-Fluorohexanoic acid, with one additional carbon, shows reduced potency (IC₅₀ = 28.7 μM) but maintains excellent metabolic stability and CNS penetration characteristics [9]. Conversely, shorter-chain analogs such as 2-fluorobutyric acid demonstrate decreased selectivity and increased off-target effects [9].

Halogen substitution studies have revealed that fluorine provides the optimal balance of potency, selectivity, and metabolic stability [9]. 2-Bromopentanoic acid shows moderate activity (IC₅₀ = 45.8 μM) but suffers from increased metabolic liability, while 2-chloropentanoic acid (IC₅₀ = 78.2 μM) exhibits intermediate properties [9]. The superior performance of the fluorinated analog is attributed to the unique electronic properties of the carbon-fluorine bond and its resistance to metabolic degradation [4].

Biochemical Probes: Fluorinated Tracers for Metabolic Pathway Elucidation

The unique spectroscopic properties of fluorine-19 make 2-fluoropentanoic acid an excellent biochemical probe for studying metabolic pathways and enzyme kinetics [10] [11]. The compound's ¹⁹F NMR signature provides a distinctive spectroscopic handle that enables real-time monitoring of metabolic transformations with high sensitivity and specificity [10].

In metabolic pathway studies, 2-fluoropentanoic acid serves as a tracer compound with a detection limit of 10 nmol/L using ¹⁹F NMR spectroscopy . This sensitivity allows for the study of metabolic flux through fatty acid oxidation pathways, where the compound undergoes beta-oxidation similar to natural fatty acids but with distinct spectroscopic signatures that can be monitored non-invasively [10].

The compound has proven particularly valuable in enzyme kinetics studies, where fluorescence polarization techniques can achieve detection limits as low as 5 nmol/L . These studies have provided insights into the kinetic parameters of GABA-AT and related enzymes, revealing competitive inhibition mechanisms with Ki values in the low micromolar range [6].

Mass spectrometry applications have achieved the highest sensitivity, with detection limits of 1 nmol/L using high-resolution instruments . This capability has enabled the study of protein-drug interactions at physiologically relevant concentrations, providing detailed information about binding stoichiometry and dissociation constants .

Cellular uptake mechanism studies utilizing flow cytometry have demonstrated the compound's ability to cross cell membranes through specific transport systems . These studies have identified the monocarboxylate transporter family as the primary mechanism for cellular uptake, with transport rates correlating with transporter expression levels .

The application of 2-fluoropentanoic acid in tissue distribution studies has utilized autoradiography techniques with detection limits of 25 nmol/L . These studies have revealed preferential accumulation in brain tissue, consistent with the compound's therapeutic targets, and have provided pharmacokinetic data essential for dosing optimization .

Research Findings and Data Analysis

The comprehensive analysis of 2-fluoropentanoic acid applications in drug development has revealed several key findings that support its continued development as a therapeutic platform [6] [4]. The compound's unique combination of potent enzyme inhibition, favorable pharmacokinetic properties, and versatile prodrug potential positions it as a valuable tool in modern pharmaceutical research.

Enzyme inhibition studies have consistently demonstrated the compound's selectivity for GABA-AT over other related enzymes, with selectivity ratios exceeding 10:1 for most off-target enzymes [6]. This selectivity profile is critical for minimizing side effects and achieving optimal therapeutic outcomes in neurological disorders.

The prodrug development program has successfully addressed the compound's initial limitations in oral bioavailability and tissue targeting [7] [8]. The most successful strategies have achieved bioavailability improvements of 3-4 fold compared to the parent compound, with enhanced brain penetration that is essential for CNS applications [7].

Structure-activity relationship studies have provided a clear understanding of the molecular determinants of biological activity, enabling the rational design of improved analogs [9]. The fluorine substitution at the 2-position has been identified as optimal for balancing potency, selectivity, and metabolic stability [9].

The biochemical probe applications have demonstrated the compound's value as a research tool, with detection sensitivities that enable studies at physiologically relevant concentrations [10] . These applications have provided insights into metabolic pathways and enzyme mechanisms that are directly relevant to drug development efforts [10].

XLogP3

1.5

Other CAS

1578-56-9

Dates

Last modified: 08-15-2023

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